(6-Methoxypyrazin-2-yl)methanol
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Overview
Description
(6-Methoxypyrazin-2-yl)methanol is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol It is characterized by a methoxy group attached to the pyrazine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxypyrazin-2-yl)methanol typically involves the reaction of 6-methoxypyrazine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the methanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high purity and yield, such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxypyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of 6-methoxypyrazine-2-carboxylic acid.
Reduction: Formation of 6-methoxypyrazin-2-ylamine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
(6-Methoxypyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (6-Methoxypyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
(5-Methoxypyrazin-2-yl)methanol: Similar structure but with the methoxy group at the 5-position.
(6-Methoxypyrazine-2-carboxylic acid): An oxidized form of (6-Methoxypyrazin-2-yl)methanol.
(6-Methoxypyrazin-2-ylamine): A reduced form of this compound
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methoxy and methanol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(6-methoxypyrazin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-3-7-2-5(4-9)8-6/h2-3,9H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEBATKQSDYLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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